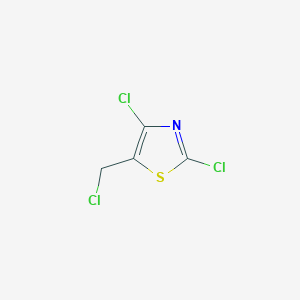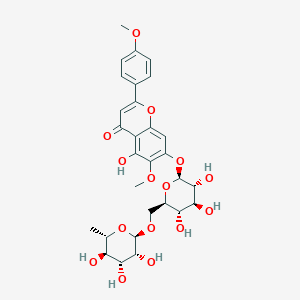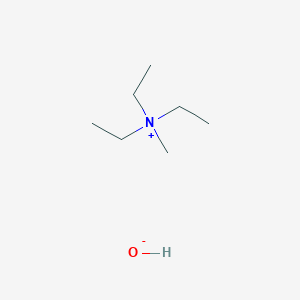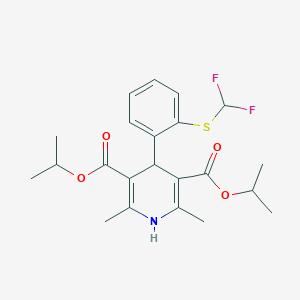
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester is a chemical compound with numerous scientific research applications. This compound is also known as Pirfenidone, which is a drug used to treat idiopathic pulmonary fibrosis. Pirfenidone is a small molecule that has anti-inflammatory, anti-fibrotic, and antioxidant properties. In
作用機序
The exact mechanism of action of Pirfenidone is not fully understood. However, it is believed that Pirfenidone exerts its anti-fibrotic, anti-inflammatory, and antioxidant effects through multiple pathways. Pirfenidone has been shown to inhibit the TGF-β signaling pathway, which is a key pathway involved in the development of fibrosis. Pirfenidone has also been shown to activate the AMPK pathway, which is a key pathway involved in the regulation of energy metabolism and inflammation. Pirfenidone has also been shown to scavenge reactive oxygen species, which are known to contribute to the development of fibrosis.
生化学的および生理学的効果
Pirfenidone has been shown to have several biochemical and physiological effects. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been shown to reduce the activation of fibroblasts and myofibroblasts, which are key cells involved in the development of fibrosis. Pirfenidone has also been shown to improve lung function and exercise tolerance in patients with idiopathic pulmonary fibrosis.
実験室実験の利点と制限
Pirfenidone has several advantages for lab experiments. Pirfenidone is a small molecule that is easy to synthesize and modify. Pirfenidone has been extensively studied in various animal models of fibrosis, which makes it a useful tool for studying the mechanisms of fibrosis. Pirfenidone has also been studied in clinical trials, which makes it a useful tool for developing new therapies for fibrotic diseases. However, Pirfenidone also has some limitations for lab experiments. Pirfenidone has a short half-life, which makes it difficult to maintain therapeutic levels in vivo. Pirfenidone also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Pirfenidone. One future direction is to develop new derivatives of Pirfenidone that have improved pharmacokinetic properties and reduced off-target effects. Another future direction is to study the role of Pirfenidone in other fibrotic diseases, such as liver fibrosis and kidney fibrosis. Another future direction is to study the mechanisms of Pirfenidone in more detail, in order to identify new targets for the treatment of fibrosis. Overall, Pirfenidone has great potential for the development of new therapies for fibrotic diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
合成法
Pirfenidone can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dimethyl-4-hydroxybenzaldehyde with ammonium acetate and acetic anhydride to form 2,6-dimethyl-4-formylpyridine. The second step involves the reaction of 2,6-dimethyl-4-formylpyridine with malonic acid in the presence of piperidine to form 3,5-pyridinedicarboxylic acid. The third step involves the reaction of 3,5-pyridinedicarboxylic acid with isopropyl chloroformate and 2-((difluoromethyl)thio)aniline in the presence of triethylamine to form Pirfenidone.
科学的研究の応用
Pirfenidone has been extensively studied for its anti-fibrotic, anti-inflammatory, and antioxidant properties. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been studied in various animal models of fibrosis, such as liver fibrosis, kidney fibrosis, and lung fibrosis. Pirfenidone has also been studied in clinical trials for the treatment of idiopathic pulmonary fibrosis.
特性
CAS番号 |
110525-41-2 |
|---|---|
製品名 |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
分子式 |
C22H27F2NO4S |
分子量 |
439.5 g/mol |
IUPAC名 |
dipropan-2-yl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27F2NO4S/c1-11(2)28-20(26)17-13(5)25-14(6)18(21(27)29-12(3)4)19(17)15-9-7-8-10-16(15)30-22(23)24/h7-12,19,22,25H,1-6H3 |
InChIキー |
WSMKHNRRVOZCCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
その他のCAS番号 |
110525-41-2 |
同義語 |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio) phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




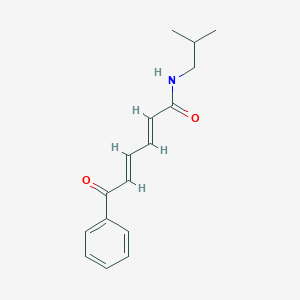
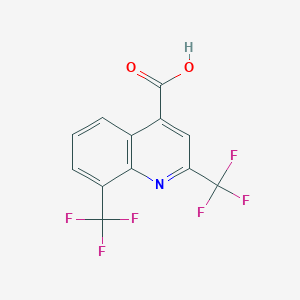
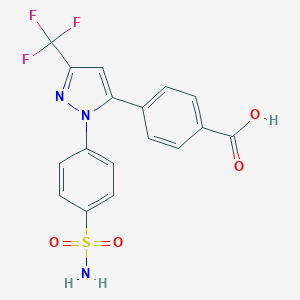
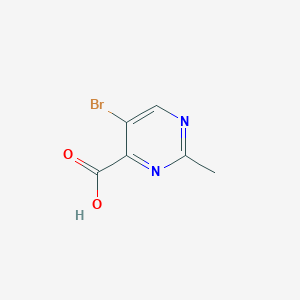
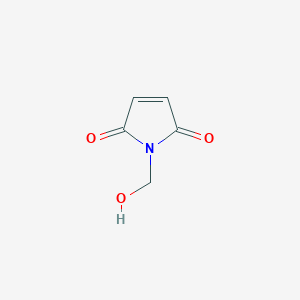
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
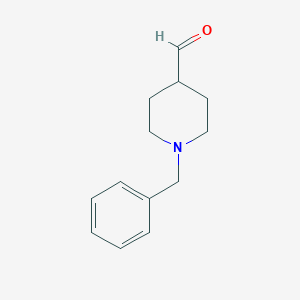
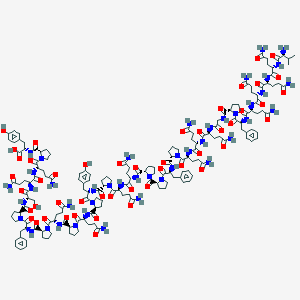
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
